molecular formula C13H21NO3 B1377848 tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 1363381-96-7

tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B1377848
CAS No.: 1363381-96-7
M. Wt: 239.31 g/mol
InChI Key: WHJLPRVITSVHFJ-UHFFFAOYSA-N
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Description

tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a chemical compound with the molecular formula C13H21NO3. It is known for its unique spirocyclic structure, which consists of a nonane ring fused with an azaspiro ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate typically involves the reaction of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with appropriate reagents. One common method involves the use of Dess-Martin periodinane as an oxidizing agent in dichloromethane at 0°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Dess-Martin periodinane yields oxidized derivatives of the compound .

Scientific Research Applications

tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, influencing their activity. Detailed studies on its molecular targets and pathways are still ongoing, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-4-6-13(9-14)7-5-10(13)15/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJLPRVITSVHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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